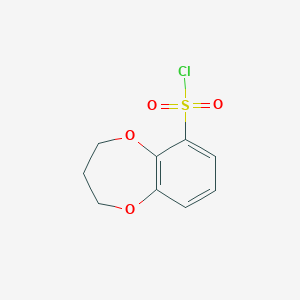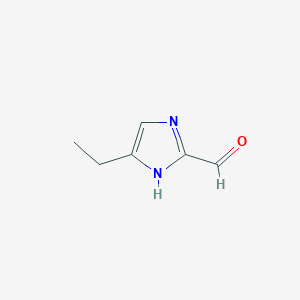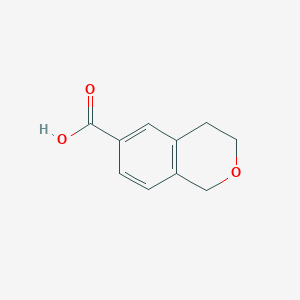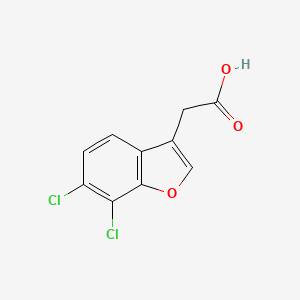
3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride
Descripción general
Descripción
“3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1049731-09-0 . It has a molecular weight of 248.69 . The IUPAC name for this compound is 3,4-dihydro-2H-benzo[b][1,4]dioxepine-6-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for “3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride” is 1S/C9H9ClO4S/c10-15(11,12)8-4-1-3-7-9(8)14-6-2-5-13-7/h1,3-4H,2,5-6H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.69 .Aplicaciones Científicas De Investigación
Antioxidant Capacity Assays
One study discusses the ABTS/PP decolorization assay, a prevalent method for assessing antioxidant capacity. This assay involves reaction pathways that include coupling and oxidation processes, which might be relevant to understanding the chemical behavior of 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride in the presence of radicals or during oxidative stress scenarios (Ilyasov et al., 2020).
Chemical Reactions and Bond Formations
Another study focuses on the application of trifluoromethanesulfonyl chloride (CF3SO2Cl) in creating various chemical bonds, including C–CF3 and C–Cl bonds. Such reactions are crucial in synthetic chemistry for developing new compounds with potential pharmaceutical applications (Chachignon et al., 2017).
Heterocyclic Chemistry and Biological Activity
The synthesis and biological activity of 2,3-benzodiazepine-related compounds are discussed in another review. These compounds, with modifications to the benzene ring, exhibit significant biological efficacy, hinting at the potential of 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride in medicinal chemistry (Földesi et al., 2018).
Disinfection and Antibiotic Resistance
The impact of biocidal agents, such as benzalkonium chloride, on antibiotic resistance highlights the role of certain chemicals in healthcare settings and their potential effects on microbial populations. This information might be relevant for understanding any antimicrobial applications of 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride (Kampf, 2018).
Xylan Derivatives and Applications
The modification and applications of xylan, a hemicellulose, demonstrate the potential of chemical derivatives in biopolymer and pharmaceutical fields. Such insights might be applicable to the derivatization and application potential of 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride in similar contexts (Petzold-Welcke et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(11,12)8-4-1-3-7-9(8)14-6-2-5-13-7/h1,3-4H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNTZQHGXSSWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC=C2)S(=O)(=O)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)




![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)


![1-[(2-Chloro-4-methylphenyl)methyl]piperazine](/img/structure/B1432558.png)

![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)

